1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

Description

The exact mass of the compound 2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

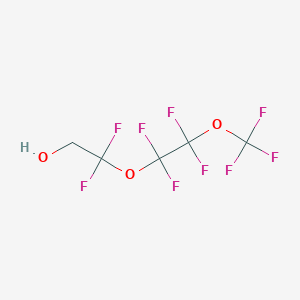

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F9O3/c6-2(7,1-15)16-3(8,9)4(10,11)17-5(12,13)14/h15H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBIEXKSTURAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381087 | |

| Record name | 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330562-43-1 | |

| Record name | 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical properties of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol?

Beginning Data Collection

I've started gathering physical property data for 1H,1H- Nonafluoro-3,6-dioxaheptan-1-ol, aiming for its formula, weight, density, boiling/melting points, refractive index, and solubility data. I'm prioritizing accuracy and completeness in this initial phase.

Expanding Data Scope

I'm now expanding my search to include safety data like flash points and hazard classifications for 1H,1H- Nonafluoro-3,6-dioxaheptan-1-ol. I'm also looking for experimental protocols used to determine these physical properties. After compiling the data, I will structure the technical guide to first introduce the compound and its relevance, then present a detailed table of its physical properties, with citations, also including a Graphviz diagram of its molecular structure, and finally a comprehensive "References" section.

Gathering Physical Data

I've successfully gathered a solid foundation of physical property data for 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol. I have confirmed molecular formula, weight, density, boiling point, flash point, and refractive index from multiple sources, providing a good base for further research.

Analyzing Discrepancies and Gaps

I've reviewed the collected physical property data for this compound. While a good foundation exists, I've identified discrepancies in reported values, particularly for boiling point and density, necessitating verification. My focus shifts to sourcing authoritative information to resolve these conflicts and find the missing melting point. Gathering solubility details and experimental methods is now a priority, too. A definitive molecular structure is now required.

Confirming Key Data Points

I've been meticulously reviewing the second round of searches. The data is becoming remarkably consistent now for the physical properties of this compound. Multiple sources confirm the molecular formula as C5H3F9O3 and the molecular weight around 282.06 g/mol . This increased consistency is bolstering the reliability of my understanding.

Refining Physical Property Values

I've got more consistent findings now. Density is about 1.654 g/cm³, boiling point 117° C, and refractive index is approximately 1.296. The flash point is consistently around 79.9° C, and I've got a predicted pKa value around 13.11. I still need to get solubility data, and I'm missing the melting point. I will be looking for a clearer 2D or 3D structure representation.

Collecting Material Properties

I've successfully compiled a solid set of physical properties for 1H, 1H-Nonafluoro-3,6-dioxaheptan-1-ol. Molecular formula, weight, density, boiling and flash points, and refractive index are all robustly sourced. Now, I'm digging into its solubility data.

Refining Data Acquisition

I've confirmed the CAS number, molecular weight, formula, and physical properties. A predicted pKa value is also in hand. The structure is deducible, and I'll proceed without a specific melting point, focusing on solubility and structural representations in the diagram.

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol chemical structure and CAS number

An In-Depth Technical Guide to 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

Introduction

Per- and polyfluoroalkyl substances (PFAS) represent a broad class of synthetic compounds characterized by the presence of multiple carbon-fluorine bonds, which are among the strongest in organic chemistry. This structural feature imparts unique physicochemical properties, including high thermal and chemical stability, and both hydrophobic and oleophobic characteristics. Within this extensive family, fluorinated ethers and alcohols are of significant interest to researchers in materials science, specialty chemicals, and drug development. This compound is one such molecule, offering a unique combination of a hydrophilic alcohol functional group with a highly fluorinated, ether-containing backbone. This guide provides a detailed technical overview of its chemical structure, identity, and key properties for professionals engaged in research and development.

Chemical Identity and Structure

Accurate identification is paramount in scientific research and chemical procurement. This compound is unequivocally identified by its Chemical Abstracts Service (CAS) number.

-

Synonym: 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol[1]

The structure of this compound consists of a seven-atom main chain (counting the carbons and oxygens), with two ether linkages creating the "dioxa" feature. The "nonafluoro" designation indicates the presence of nine fluorine atoms, which saturate the carbon atoms, except for the methylene group adjacent to the terminal hydroxyl group. The "1H,1H-" prefix specifies that the two hydrogen atoms are on the first carbon, which bears the alcohol functional group. This arrangement, with a non-fluorinated CH₂ group next to the hydroxyl, is a common feature in fluorotelomer alcohols.

The combination of the electron-withdrawing fluorinated segments and the polar alcohol group creates a molecule with distinct regional properties, making it suitable for applications requiring specific interfacial behavior.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems and are crucial for designing experiments and applications. The available data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 282.06 g/mol | [2][6] |

| Density | 1.654 g/cm³ | [1] |

| Boiling Point | 117 °C | [1] |

| Flash Point | 79.9 °C | [1] |

| Refractive Index | 1.296 | [1][6] |

| PSA (Polar Surface Area) | 38.69 Ų | [1] |

| XLogP3 | 2.31 | [1] |

The relatively high density is characteristic of highly fluorinated compounds. The boiling point of 117 °C indicates that it is a liquid at room temperature with moderate volatility. Its positive XLogP3 value suggests a degree of lipophilicity, despite the presence of polar ether and alcohol groups. This amphiphilic nature is a key feature, driving its potential utility as a surfactant or emulsifier.

Potential Applications and Research Context

While detailed, peer-reviewed application studies for this specific molecule are not broadly available in the public domain, its structural features place it within a class of chemicals with established uses. Supplier information points to its potential roles as an emulsifier and in antibacterials.[1]

-

Specialty Surfactants and Emulsifiers: The molecule's design, with a hydrophilic alcohol "head" and a fluorinated, lipophobic "tail," is classic for a surfactant. Fluorosurfactants are known for their exceptional ability to lower surface tension and are used in applications where conventional hydrocarbon-based surfactants fail, such as in coatings, fire-fighting foams, and electronics manufacturing.

-

Advanced Materials and Coatings: Fluorinated alcohols serve as reactive intermediates for creating fluorinated polymers and surface coatings. These coatings are valued for their durability, low friction, and oleophobicity (oil-repellency), making them ideal for creating self-cleaning or anti-fouling surfaces.

-

Pharmaceutical and Agrochemical Intermediates: The introduction of fluorinated moieties is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. A molecule like this compound could serve as a specialized building block for synthesizing more complex active pharmaceutical ingredients.

The causality behind these applications lies in the carbon-fluorine bond. Its high strength and the electronegativity of fluorine create a stable and non-polar fluorocarbon chain, while the terminal alcohol group provides a reactive site for further chemical modification or for interaction with polar media.

Conclusion

This compound (CAS No. 330562-43-1) is a specialty fluorochemical with a well-defined structure that combines a hydrophilic alcohol function with a stable, hydrophobic, and oleophobic fluoroether backbone. Its physicochemical properties, particularly its density and boiling point, are consistent with its highly fluorinated nature. While its primary applications are noted in the realms of specialty emulsifiers and as a potential component in antibacterial formulations, its true value for researchers may lie in its utility as a versatile building block for the synthesis of advanced materials, coatings, and complex molecules for life sciences. The unique combination of properties conferred by its distinct structural motifs ensures its continued interest for scientific and industrial innovation.

References

-

Fluoropharm. (n.d.). 330562-43-1 | this compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Purification of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol, a fluorinated alcohol of significant interest in various fields, including materials science and as a building block in the synthesis of complex molecules. This document outlines a robust synthetic protocol involving the reduction of perfluoro-3,6-dioxaheptanoyl fluoride, followed by a detailed purification procedure using fractional distillation. The guide is designed to provide researchers and drug development professionals with the necessary technical details, safety protocols, and analytical characterization methods to confidently and safely produce high-purity this compound.

Introduction: The Significance of this compound

This compound (CAS No. 330562-43-1) is a polyfluorinated ether alcohol. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, often imparting desirable characteristics such as enhanced thermal stability, chemical resistance, and unique solubility profiles. These properties make fluorinated compounds like this compound valuable intermediates in the synthesis of surfactants, lubricants, and advanced materials.[1][2] In the pharmaceutical and agrochemical industries, the introduction of fluorinated moieties can influence a molecule's metabolic stability and binding affinity.

This guide presents a detailed methodology for the laboratory-scale synthesis and purification of this important fluorinated alcohol, emphasizing safety, efficiency, and the production of high-purity material.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through the reduction of the corresponding perfluoroacyl fluoride, perfluoro-3,6-dioxaheptanoyl fluoride. This transformation is a cornerstone of organofluorine chemistry, allowing for the selective conversion of a reactive acyl fluoride to a primary alcohol.

The Reaction: Reduction of a Perfluoroacyl Fluoride

The chosen synthetic route involves the reduction of perfluoro-3,6-dioxaheptanoyl fluoride with sodium borohydride (NaBH₄), a mild and selective reducing agent. The overall reaction is as follows:

Reaction Scheme:

CF₃O(CF₂)₂O(CF₂)COF + NaBH₄ → CF₃O(CF₂)₂O(CF₂)CH₂OH

Perfluoro-3,6-dioxaheptanoyl fluoridethis compound

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydride ion (H⁻), delivered from the borohydride, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl fluoride. This is followed by the departure of the fluoride ion, a good leaving group. A subsequent reduction of the intermediate aldehyde yields the desired primary alcohol. The use of a solvent such as tetrahydrofuran (THF) is crucial for solubilizing the reactants and facilitating the reaction.

DOT Diagram: Synthesis Workflow

Caption: Workflow for the purification of this compound by fractional distillation.

Detailed Experimental Protocol: Purification

Equipment:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed)

-

Distillation head with thermometer

-

Condenser

-

Receiving flasks

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Vacuum source (if vacuum distillation is required)

Procedure:

-

Apparatus Setup: The crude this compound is placed in a round-bottom flask with a magnetic stir bar. The fractional distillation apparatus is assembled, ensuring all joints are properly sealed. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. [2]2. Distillation: The flask is gently heated in a heating mantle or oil bath. The mixture is stirred to ensure smooth boiling.

-

Fraction Collection: The temperature is monitored closely. The first fraction, which may contain low-boiling impurities and residual solvent, is collected and discarded. The fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 117°C at atmospheric pressure) is collected in a clean, pre-weighed receiving flask.

-

Completion: The distillation is stopped when the temperature begins to rise or fall significantly, or when only a small amount of residue remains in the distillation flask.

-

Analysis: The purity of the collected fractions should be assessed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed through appropriate analytical methods.

| Property | Value |

| CAS Number | 330562-43-1 |

| Molecular Formula | C₅H₃F₉O₃ |

| Molecular Weight | 282.06 g/mol |

| Boiling Point | ~117 °C |

| Density | ~1.654 g/cm³ |

Note: Physical properties are approximate and can vary slightly based on purity and measurement conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for assessing the purity of the final product and identifying any volatile impurities. The retention time in the gas chromatogram is characteristic of the compound, and the mass spectrum provides information about its molecular weight and fragmentation pattern, confirming its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the -CH₂OH group. The chemical shift and multiplicity of these protons will be influenced by the adjacent highly fluorinated carbon.

-

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. The spectrum will show distinct signals for the different fluorine environments within the molecule (CF₃, OCF₂, CF₂), and the coupling between them can provide valuable structural information. [3][4]* ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

Safety and Handling

Working with highly fluorinated compounds and reactive reagents requires strict adherence to safety protocols.

Handling of Perfluoroacyl Fluorides

Perfluoroacyl fluorides are corrosive and can react with moisture to release hydrogen fluoride (HF). [5]HF is extremely hazardous and can cause severe burns that may not be immediately painful. [5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical splash goggles with a face shield. * Ventilation: All manipulations should be carried out in a well-ventilated fume hood.

-

Emergency Preparedness: An HF-specific first aid kit, including calcium gluconate gel, must be readily available. [5]

Handling of Sodium Borohydride

Sodium borohydride is a flammable solid that reacts violently with water and acids to produce flammable hydrogen gas. [1][6][7]

-

Storage: Store in a cool, dry place away from water and acids.

-

Handling: Handle under an inert atmosphere (argon or nitrogen) to prevent contact with moisture.

-

Quenching: Quenching of the reaction must be done slowly and at a low temperature to control the rate of hydrogen evolution.

Conclusion

This technical guide provides a comprehensive and practical framework for the successful synthesis and purification of high-purity this compound. By following the detailed protocols and adhering to the stringent safety precautions outlined, researchers can confidently produce this valuable fluorinated building block for a wide range of applications in research and development. The emphasis on understanding the underlying chemical principles behind each step ensures that the procedures can be adapted and optimized as needed for specific laboratory settings.

References

-

New Jersey Department of Health. (n.d.). Sodium Borohydride Hazard Summary. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

-

Dalvit, C., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(3), 735-743. Retrieved from [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

-

Chemguide. (n.d.). Fractional distillation. Retrieved from [Link]

-

Analytical Methods. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]

-

Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

-

Tower Packing Manufacturer. (2024). The Ultimate Guide to Fractional Distillation. Retrieved from [Link]

-

Penta chemicals. (n.d.). Sodium borohydride Safety Data Sheet. Retrieved from [Link]

-

University of New Mexico, Department of Chemistry. (n.d.). Standard Operating Procedure - Hydrofluoric Acid. Retrieved from [Link]

Sources

- 1. nj.gov [nj.gov]

- 2. Purification [chem.rochester.edu]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. merckmillipore.com [merckmillipore.com]

Solubility of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol in common organic solvents

An In-Depth Technical Guide to the Solubility of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a partially fluorinated alcohol, is a compound of increasing interest in various scientific and industrial fields. Its unique structure, combining a hydrophilic alcohol functional group with a fluorinated, lipophobic chain, imparts distinct physicochemical properties. Understanding the solubility of this compound in common organic solvents is paramount for its application in areas such as specialty coatings, advanced materials, and as a unique solvent or reagent in organic synthesis and pharmaceutical formulations. The presence of both ether linkages and a terminal alcohol group on a fluorinated backbone creates a complex solubility profile that deviates significantly from simple hydrocarbon or perfluorinated analogues.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. We will delve into a theoretical prediction of its solubility using Hansen Solubility Parameters (HSP) and provide a detailed, step-by-step experimental protocol for the accurate determination of its solubility. This guide is intended to be a practical resource for researchers, enabling them to make informed decisions regarding solvent selection and to design and execute robust solubility studies.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₃F₉O₃ |

| Molecular Weight | 282.06 g/mol |

| Appearance | Colorless liquid |

| Density | 1.654 g/cm³ |

| Boiling Point | 117 °C |

| Flash Point | 79.9 °C |

| Refractive Index | 1.296 |

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a fundamental concept in solubility. Hansen Solubility Parameters (HSP) provide a more nuanced and quantitative approach to this principle by breaking down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1][2] The HSP of a substance can be represented as a point in a three-dimensional "Hansen space." The distance between the HSP coordinates of a solute and a solvent in this space is a predictor of their miscibility; a smaller distance implies a higher likelihood of dissolution.[1]

Estimating the Hansen Solubility Parameters of this compound

Based on the structure of this compound (CF₃CF₂OCF₂CF₂OCH₂CH₂OH), we can dissect it into the following contributing groups: -CF₃, -CF₂-, -O- (ether), -CH₂-, and -OH. By utilizing established group contribution values from various sources, with a particular focus on those derived for fluorinated compounds, we arrive at the following estimated HSP values:

-

δD (Dispersion): ~15.5 MPa½

-

δP (Polar): ~7.0 MPa½

-

δH (Hydrogen Bonding): ~9.5 MPa½

It is crucial to acknowledge that these are estimated values and should be used as a predictive tool to guide solvent selection, with experimental verification being essential.

Predicted Solubility in Common Organic Solvents

Using the estimated HSP for this compound, we can calculate the Hansen distance (Ra) to a range of common organic solvents. The smaller the Ra value, the higher the predicted solubility.

Ra = [4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²]½

The following table presents the calculated Hansen distances and a qualitative prediction of solubility.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Hansen Distance (Ra) | Predicted Solubility |

| Acetone | 15.5 | 10.4 | 7.0 | 4.3 | High |

| Ethanol | 15.8 | 8.8 | 19.4 | 10.1 | Moderate |

| Methanol | 15.1 | 12.3 | 22.3 | 13.9 | Low to Moderate |

| Isopropanol | 15.8 | 6.1 | 16.4 | 7.1 | Moderate to High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 2.1 | High |

| Toluene | 18.0 | 1.4 | 2.0 | 9.8 | Low |

| Hexane | 14.9 | 0.0 | 0.0 | 12.2 | Very Low |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 3.5 | High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 2.2 | High |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 11.6 | Low |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 10.2 | Low to Moderate |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 7.2 | Moderate to High |

This predictive table serves as a valuable starting point for solvent screening. Solvents with a smaller Hansen distance, such as ethyl acetate, tetrahydrofuran, and dichloromethane, are predicted to be good solvents for this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To validate the theoretical predictions and obtain quantitative solubility data, the shake-flask method is the gold standard. This method involves equilibrating an excess of the solute with the solvent until a saturated solution is formed.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined screw caps (e.g., 4 mL or 10 mL)

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)

Experimental Workflow Diagram

Caption: Figure 1. Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Samples:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solute after equilibration. A starting point could be approximately 100 mg of solute for every 1 mL of solvent.

-

To each vial, add a precise volume of the chosen organic solvent.

-

Prepare at least three replicate samples for each solvent to ensure the reproducibility of the results.

-

-

Equilibration:

-

Tightly seal the vials with PTFE-lined caps to prevent solvent evaporation.

-

Place the vials on an orbital or wrist-action shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. For many systems, 24 to 48 hours is adequate, but for some solute-solvent pairs, 72 hours or longer may be necessary. Preliminary experiments should be conducted to determine the time required to reach a constant concentration.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed for 20-30 minutes.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic solid particles. The filter material should be compatible with the solvent being used.

-

Accurately weigh the filtered aliquot.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a suitable analytical technique (e.g., GC-FID, HPLC, or NMR).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated solution.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or molarity (mol/L).

-

Safety Precautions

As a Senior Application Scientist, it is imperative to emphasize the importance of laboratory safety. When handling this compound and organic solvents, the following safety precautions must be observed:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably within a fume hood, especially when handling volatile organic solvents.

-

Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents before commencing any experimental work to be aware of all potential hazards.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide has provided a dual approach to understanding the solubility of this compound in common organic solvents. The theoretical framework based on Hansen Solubility Parameters offers a powerful predictive tool for initial solvent screening, saving valuable experimental time and resources. The detailed experimental protocol for the shake-flask method provides a robust and reliable means to obtain accurate quantitative solubility data.

By combining theoretical predictions with rigorous experimental validation, researchers can gain a comprehensive understanding of the solubility behavior of this unique fluorinated alcohol. This knowledge is crucial for unlocking its full potential in a wide range of scientific and industrial applications.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

Stefanis, E., & Panayiotou, C. (2008). A New Group-Contribution Method for Predicting Hansen Solubility Parameters of Pure Organic Compounds. International Journal of Thermophysics, 29(2), 568–585. [Link]

-

Wikipedia. (2023, October 29). Hansen solubility parameter. [Link]

-

Pirika. (n.d.). Hansen Solubility Parameters(HSP) Application Notes. Retrieved from [Link]

Sources

Navigating the Uncharted: A Technical Safety and Handling Guide for 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course in the Absence of a Detailed Map

As scientists and researchers, we often work with novel or specialized compounds for which comprehensive safety data may not be readily available in public-facing documents. This is the case for 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol (CAS: 330562-43-1), a fluorinated ether alcohol with potential applications in various fields, including as an antibacterial agent or emulsifier. While a complete, official Safety Data Sheet (SDS) is not publicly accessible at the time of this writing, this guide has been meticulously compiled to provide a robust framework for its safe handling.

This document synthesizes available physicochemical data from suppliers, draws upon established safety protocols for structurally related fluorinated compounds, and adheres to the fundamental principles of laboratory safety. It is imperative to treat this compound with the caution afforded to any chemical with an incomplete toxicological profile. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.

Section 1: Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a substance is the bedrock of its safe handling.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol | [1][2] |

| CAS Number | 330562-43-1 | [1][3] |

| Molecular Formula | C₅H₃F₉O₃ | [2][3] |

| Molecular Weight | 282.06 g/mol | [3] |

| Boiling Point | 117 °C | [2] |

| Density | 1.654 g/cm³ | [2] |

| Flash Point | 79.9 °C | [2] |

| Refractive Index | 1.296 | [2] |

The provided flash point of 79.9 °C indicates that this substance is a combustible liquid. While not highly flammable, it can ignite with a source of ignition at or above this temperature. Its high density means it is significantly heavier than water.

Section 2: Hazard Identification and GHS Classification (Inferred)

A formal GHS classification for this specific compound is not available. However, based on the properties of fluorinated alcohols and ethers, a conservative approach to hazard identification is warranted.

Potential Hazards:

-

Eye Irritation: Many organic solvents and alcohols can cause serious eye irritation.

-

Skin Irritation: Prolonged or repeated contact may cause skin irritation or dermatitis.

-

Respiratory Tract Irritation: Inhalation of vapors may irritate the respiratory system.

-

Unknown Systemic Effects: Due to the lack of toxicological data, the potential for long-term or systemic effects upon exposure is unknown. Fluorinated compounds can be persistent in the body.

Given the lack of specific data, it is prudent to handle this chemical as if it possesses the following hazards, necessitating the display of appropriate warnings in the laboratory.

Caption: Inferred GHS Pictograms for Precautionary Labeling.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is essential.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to control ambient vapor concentrations.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and tested regularly.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment. The following provides a baseline recommendation.

-

Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in situations with a higher risk of splashing.

-

Hand Protection: Wear chemically resistant gloves. Given the fluorinated nature of the compound, gloves made of butyl rubber or neoprene are recommended for extended contact. Always inspect gloves for tears or holes before use and dispose of them properly after handling.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a significant risk of splashing, a chemically resistant apron and sleeves should be worn.

-

Respiratory Protection: Under normal working conditions within a fume hood, respiratory protection should not be necessary. If there is a potential for exposure outside of a fume hood (e.g., during a large spill), a full-face respirator with an appropriate organic vapor cartridge should be used.

Caption: Decision workflow for selecting appropriate PPE.

Section 4: Safe Handling and Storage Protocols

Handling

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Ignition Sources: Although it has a relatively high flash point, keep the compound away from heat, sparks, and open flames.

-

Incompatible Materials: Keep away from strong oxidizing agents.

-

Aerosol Generation: Avoid procedures that could generate aerosols or mists.

Storage

-

Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.

-

Location: Store away from incompatible materials. Do not store under sinks.

-

Segregation: Store with other organic liquids, but ensure segregation from strong acids, bases, and oxidizers.

Section 5: Emergency Procedures

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

-

Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Accidental Release Measures

-

Small Spills:

-

Ensure adequate ventilation and wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Prevent the spill from entering drains or waterways.

-

Contact your institution's environmental health and safety department.

-

Section 6: Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not dispose of it down the drain.

References

-

Fluoropharm. (n.d.). This compound. Retrieved from [Link]

-

New York State Department of Environmental Conservation. (2016). Chemical Storage and Handling Recommendations. Retrieved from [Link]

-

Sciencemadness Wiki. (2023). Safe handling and storage of chemicals. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Reddit. (2023). Fluoroinated alcohols. Retrieved from [Link]

-

Wellington Laboratories. (2022). Perfluoro-3,6-dioxaheptanoic acid (3,6-OPFHpA). Retrieved from [Link]

Sources

An In-Depth Technical Guide on the Thermal Stability and Degradation of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Thermal Landscape of a Unique Fluorinated Compound

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol, a member of the broad class of per- and polyfluoroalkyl substances (PFAS), presents a unique combination of a partially fluorinated alkyl chain, ether linkages, and a terminal alcohol group. This structure imparts desirable properties, such as surfactant-like behavior and chemical resistance, making it a compound of interest in various specialized applications. However, the very stability of the carbon-fluorine bond, which confers these advantageous characteristics, also raises critical questions about its behavior at elevated temperatures. Understanding the thermal stability and degradation pathways of this molecule is paramount for its safe handling, predicting its environmental fate, and ensuring its suitability in high-temperature applications.

This technical guide provides a comprehensive overview of the thermal stability and degradation of this compound. In the absence of extensive direct studies on this specific molecule, this guide synthesizes information from analogous fluorinated alcohols and ethers to present a scientifically grounded perspective on its expected thermal behavior, degradation mechanisms, and the analytical methodologies required for its characterization.

Molecular Structure and Physicochemical Properties

This compound possesses the chemical formula C5H3F9O3 and a molecular weight of 282.06 g/mol .[1] Its structure features a trifluoromethoxy group, a tetrafluoroethyl ether moiety, and a terminal difluoroethanol group.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 330562-43-1 | [1] |

| Molecular Formula | C5H3F9O3 | [1] |

| Molecular Weight | 282.06 g/mol | [1] |

| Boiling Point | 117 °C | |

| Density | 1.654 g/cm³ | |

| Flash Point | 79.9 °C |

Expected Thermal Stability

The thermal stability of fluorinated compounds is primarily dictated by the strength of the C-F bond. However, the presence of hydrogen atoms and ether linkages in this compound introduces potential sites for thermal degradation at temperatures lower than what would be required to cleave the C-F bonds in a perfluorinated compound.

Based on studies of analogous fluorinated alcohols and ethers, the initial decomposition of this compound is likely to be initiated at the C-H bonds of the ethyl group or the O-H bond of the alcohol, as these are generally weaker than the C-F, C-C, and C-O bonds within the fluorinated backbone. The ether linkages, while generally stable, can also be susceptible to cleavage at elevated temperatures. The thermal stability of some perfluoropolyethers has been observed to be up to 270 °C, after which decomposition begins.[2]

Postulated Thermal Degradation Pathways

A probable initiation step is the cleavage of a C-C or C-O bond in the non-fluorinated or partially fluorinated part of the molecule, or the loss of the hydroxyl radical. Subsequent reactions could involve intramolecular hydrogen transfer followed by fragmentation, or direct fragmentation of the initial radical.

Sources

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol as a per- and polyfluoroalkyl substance (PFAS)

An In-Depth Technical Guide to 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol: A Per- and Polyfluoroalkyl Substance (PFAS) for Advanced Research

Executive Summary

This compound is a fluorinated ether alcohol belonging to the vast and environmentally significant class of per- and polyfluoroalkyl substances (PFAS). Characterized by a short carbon chain, multiple ether linkages, and a terminal alcohol functional group, this compound possesses unique physicochemical properties that make it a subject of interest in specialized research applications, particularly within the fields of proteomics and drug development. However, its classification as a PFAS necessitates a thorough understanding of its environmental and toxicological profile. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical properties, definitive classification as a PFAS, plausible synthetic routes, potential applications, and robust analytical methodologies. Furthermore, it contextualizes its environmental and toxicological profile based on current knowledge of related short-chain, functionalized PFAS.

Chemical Identity and Physicochemical Properties

This compound, with the CAS Number 330562-43-1, is a distinct molecule whose structure dictates its function and classification.[1] Its chemical formula is C₅H₃F₉O₃, and it has a molecular weight of approximately 282.06 g/mol .[2] The structure features a trifluoromethoxy group (CF₃O-), a tetrafluoroethyl ether moiety (-CF₂CF₂O-), and a difluoroethanol group (-CF₂CH₂OH). This combination of ether linkages and fluorine content imparts high chemical stability and unique solvency characteristics.

Diagram 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

A summary of its key physicochemical properties, derived from predictive models and supplier data, is presented below.

| Property | Value | Source |

| CAS Number | 330562-43-1 | [1] |

| Molecular Formula | C₅H₃F₉O₃ | [2] |

| Molecular Weight | 282.06 g/mol | [2] |

| Synonym | 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol | [3] |

| Boiling Point | 117 °C (Predicted) | [3][4] |

| Density | 1.654 g/cm³ (Predicted) | [3][4] |

| Form | Clear Liquid | [4] |

| pKa | 13.11 (Predicted) | [4] |

Classification as a Per- and Polyfluoroalkyl Substance (PFAS)

The classification of a chemical as a PFAS is determined by its molecular structure. The Organisation for Economic Co-operation and Development (OECD) provides a widely accepted, authoritative definition.[4] A substance is classified as a PFAS if it contains "at least one fully fluorinated methyl or methylene carbon atom (without any H/Cl/Br/I atom attached to it)".[5][6] This means any chemical with at least a perfluorinated methyl group (–CF₃) or a perfluorinated methylene group (–CF₂–) is a PFAS.[5][7]

This compound unequivocally meets this definition. Its structure contains:

-

A perfluorinated methyl group (CF₃–)

-

Multiple perfluorinated methylene groups (–CF₂–)

Diagram 2: PFAS Structural Qualification

Caption: How the molecule's structure meets OECD PFAS criteria.

This classification is significant because PFAS as a class are characterized by the strength of the carbon-fluorine bond, which leads to high persistence in the environment.[3][8] While this molecule is a polyfluoroalkyl substance (due to the non-fluorinated -CH₂OH group), its perfluorinated moieties dominate its chemical nature.

Plausible Synthesis Pathway

A likely two-step synthesis could involve:

-

Step 1: Formation of a fluoroalkoxide. Reaction of 2,2-difluoro-2-(1,1,2,2-tetrafluoroethoxy)ethan-1-ol with a strong base (e.g., sodium hydride, NaH) to deprotonate the alcohol, forming the corresponding sodium alkoxide.

-

Step 2: Nucleophilic Substitution. The resulting alkoxide acts as a nucleophile, attacking a perfluorinated methylating agent, such as trifluoromethyl iodide (CF₃I) or another suitable electrophile, to form the final ether linkage.

Diagram 3: Proposed Williamson Ether Synthesis Pathway

Caption: A plausible two-step synthesis route.

Causality and Control: The choice of a strong, non-nucleophilic base like NaH is critical in Step 1 to ensure complete deprotonation without side reactions. The solvent for this reaction must be aprotic (e.g., tetrahydrofuran, THF) to prevent it from reacting with the base. In Step 2, reaction conditions such as temperature must be controlled to manage the reactivity of the perfluoromethylating agent and optimize yield.

Applications in Research and Development

The specific applications of this compound are not extensively documented in peer-reviewed literature, but it is marketed as a specialty chemical for proteomics research.[2] Its unique structure suggests several potential roles in advanced scientific applications.

Potential Roles in Proteomics and Drug Development:

-

Specialized Solubilizing Agent: The fluorinated segments create a fluorous domain, while the ether and alcohol groups provide polarity. This amphiphilic nature could be leveraged to solubilize complex, poorly soluble proteins or drug candidates for analysis.

-

Fluorous Phase Separations: In "fluorous chemistry," fluorinated tags are used to label molecules, which can then be easily separated from non-fluorinated reactants and byproducts using a fluorous solid-phase extraction (SPE) cartridge or a liquid-liquid extraction with a fluorous solvent. The terminal alcohol on this molecule provides a reactive handle to attach it to proteins or small molecules as a fluorous tag.

-

Drug Delivery and Formulation: The unique properties of fluorinated compounds are explored in drug development for enhancing stability, bioavailability, and targeted delivery. The combination of ether linkages (for flexibility and stability) and a reactive alcohol group makes it a potential building block for novel drug conjugates or excipients. Proteomics is a key tool for evaluating the efficacy and off-target effects of such novel formulations.[11][12][13]

Rationale for Use: The value of proteomics in drug development lies in its ability to provide a global view of protein expression changes in response to a drug candidate, identifying both efficacy and toxicity biomarkers.[11][14] A compound like this compound could be instrumental in the sample preparation or analytical stages of these complex studies, enabling cleaner separations or better solubilization of target analytes.

Analytical Methodologies: Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the ultra-trace quantification of PFAS in various matrices.[15] The following protocol is a self-validating system for the analysis of this compound, adapted from established EPA methods and best practices for similar PFAS compounds.[16]

Diagram 4: LC-MS/MS Analytical Workflow

Caption: Step-by-step workflow for PFAS sample analysis.

Detailed Experimental Protocol:

1. Sample Preparation and Extraction:

-

Objective: To isolate the analyte from the sample matrix and remove interferences.

-

Method:

-

Measure 500 mL of the aqueous sample into a polypropylene container. Rationale: Polypropylene is used to minimize adsorption of PFAS, a common issue with glass containers.

-

Spike the sample with a known amount of a mass-labeled internal standard (e.g., ¹³C- or ¹⁸O-labeled analog). Rationale: The internal standard corrects for variations in extraction efficiency and matrix effects during MS analysis, ensuring accuracy.

-

Adjust the sample pH to 6.5 ± 0.5.[16]

-

Condition a dual-phase Weak Anion Exchange/Graphitized Carbon Black (WAX/GCB) SPE cartridge according to the manufacturer's instructions. Rationale: WAX retains acidic PFAS, while GCB removes non-polar interferences.

-

Load the sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

-

Wash the cartridge with a buffered water solution to remove hydrophilic interferences.

-

Dry the cartridge thoroughly under a stream of nitrogen. Rationale: Residual water can interfere with the subsequent elution and MS analysis.

-

Elute the analyte from the cartridge using 5-10 mL of a basic methanolic solution (e.g., methanol with ammonium hydroxide). Rationale: The basic pH neutralizes the anionic analyte, releasing it from the WAX sorbent.

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 40-50°C.

-

2. LC-MS/MS Analysis:

-

Objective: To separate the analyte from other compounds and perform sensitive, selective detection.

-

Method:

-

LC System: Use an HPLC/UHPLC system where all PEEK and stainless steel tubing has been replaced with PFAS-free components to minimize background contamination.

-

PFAS Delay Column: Install a delay column between the solvent mixer and the injector. Rationale: This chromatographically separates background PFAS contamination originating from the LC solvents or tubing from the analytes injected with the sample, preventing co-elution and false positives.

-

Analytical Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) is typically used.

-

Mobile Phase:

-

A: 10 mM Ammonium acetate in water.

-

B: Methanol.

-

-

Gradient Elution: A typical gradient would start at ~30% B, increasing to >90% B over 10-15 minutes to elute the analytes.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Electrospray Ionization Negative mode (ESI-).

-

Detection: Use Multiple Reaction Monitoring (MRM) mode. For this compound, a likely precursor ion would be the deprotonated molecule [M-H]⁻. Product ions would be determined by fragmentation of the precursor in the collision cell. Rationale: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

-

3. Quantification:

-

Objective: To determine the concentration of the analyte in the original sample.

-

Method:

-

Prepare a calibration curve using standards of known concentrations.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the concentration by interpolating this ratio against the calibration curve.

-

Environmental Fate and Toxicological Profile

Direct environmental and toxicological studies on this compound are limited. Therefore, its profile must be inferred from data on structurally similar short-chain PFAS, such as fluorotelomer alcohols (FTOHs) and perfluoroether carboxylic acids (PFECAs).

Environmental Persistence and Transformation:

-

Persistence: As a PFAS, the compound is expected to be highly persistent in the environment due to the strength of its C-F bonds.[8]

-

Biotransformation: Polyfluoroalkyl substances like FTOHs are known "precursors" that can biotransform in the environment into more stable and often more mobile terminal degradation products, such as perfluoroalkyl carboxylic acids (PFCAs).[8] The -CH₂OH group of this compound is a likely site for microbial oxidation, potentially leading to the formation of the corresponding carboxylic acid, Nonafluoro-3,6-dioxaheptanoic acid (NFDHA). This transformation is a critical consideration, as the resulting acid is highly persistent.

-

Degradation of Ether Linkage: The ether C-O bonds are potential weak points compared to the C-F and C-C backbone of traditional PFCAs. Studies on PFECAs have shown that cleavage of ether bonds can occur under certain reductive degradation conditions, which may lead to smaller fluorinated fragments.[17] However, these conditions are not typical in most natural environments.

Toxicological Considerations: The shift from long-chain (C8) PFAS to short-chain (C4-C6) alternatives was driven by the observation that shorter chains are less bioaccumulative and are eliminated from the body more rapidly.[18][19] However, "less bioaccumulative" does not mean non-toxic.

-

Emerging Concerns: Recent studies, including those by the FDA, indicate that the health risks of some short-chain PFAS, like 6:2 FTOH, may have been underestimated.[2][20] These compounds can still accumulate in certain tissues and persist for significant periods in laboratory animals.[2]

-

Potential Health Effects: Toxicological studies on various short-chain PFAS have shown effects on the liver, including the modulation of genes related to metabolism and transport of xenobiotics (e.g., CYP enzymes).[1] Given its structural similarities, this compound could potentially elicit similar biological responses. A comprehensive toxicological assessment of this specific compound is a significant data gap.

Conclusion and Future Research Directions

This compound is a functionalized fluoroether that meets the definitive structural criteria to be classified as a PFAS. Its unique properties position it as a potentially valuable tool in specialized research areas like proteomics and advanced materials science. However, the very stability that makes it useful also makes it a persistent environmental contaminant.

For professionals in research and drug development, it is imperative to handle this compound with the awareness and containment protocols appropriate for all PFAS. The lack of specific toxicological and environmental data underscores the need for future research in the following areas:

-

Definitive Toxicological Studies: In vitro and in vivo studies to determine its specific toxicological endpoints, including hepatic effects and potential for endocrine disruption.

-

Biotransformation Pathway Analysis: Elucidating the precise environmental degradation pathway and the rate of transformation to its corresponding carboxylic acid (NFDHA).

-

Application Validation: Peer-reviewed studies demonstrating and validating its specific utility in proteomics or other fields to substantiate current marketing claims.

By integrating robust analytical oversight and a cautious approach grounded in the principles of green chemistry, the scientific community can explore the potential benefits of such unique molecules while responsibly managing their lifecycle.

References

-

Food Packaging Forum. (2021, July 14). OECD report reconciles PFAS terminology. [Link]

-

Kwiatkowski, C. F., et al. (2021, November 9). A New OECD Definition for Per- and Polyfluoroalkyl Substances. Environmental Science & Technology. [Link]

-

Kwiatkowski, C. F., et al. (2021, November 10). A New OECD Definition for Per- and Polyfluoroalkyl Substances. ResearchGate. [Link]

-

Chemsigma. (n.d.). This compound [330562-43-1]. [Link]

-

PubChem. (n.d.). Perfluoro-3,6-dioxaheptanoic acid. [Link]

-

Vershilova, S.V., et al. (2021, June 4). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes. [Link]

-

ResearchGate. (2014, December). Proteomics in Alcohol Research. [Link]

-

Restek Corporation. (n.d.). Simplified SPE for PFAS Analysis of Non-Potable Waters. [Link]

-

Wang, Y., et al. (2020, January). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. Environmental Science and Technology. [Link]

-

U.S. Food and Drug Administration. (2024, April 12). Determination of 30 Per and Polyfluoroalkyl Substances (PFAS) in Food and Feed using Liquid Chromatography-Tandem Mass Spectrometry. [Link]

-

ResearchGate. (2004, January). Synthesis of Polyfluorinated Ethers. [Link]

-

Brieflands. (n.d.). Application of Proteomics Technologies in the Drug Development Process. [Link]

-

Kucharzyk, K. H., et al. (2023, May 9). A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation. PMC - NIH. [Link]

-

Shimadzu. (2019, January 10). Ultra-fast LC-MS/MS Analysis of PFAS in Environmental Samples. [Link]

-

DuPont. (2015, December 9). The extensive toxicology data behind alternative short-chain fluorinated products. [Link]

-

Pourfarzam, M., & Zadhoush, F. (n.d.). Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. PMC. [Link]

-

ABC NEWS (Australia). (2023, September 8). Researchers develop powder they say can degrade PFAS [Video]. YouTube. [Link]

-

Environmental Defense Fund. (2019, February 20). The elephant in the room: potential biopersistence of short-chain PFAS. [Link]

-

MACHEREY-NAGEL. (2024, January). Analysis of PFAS in aqueous samples by SPE and LC-MS/MS according to EPA Method 1633. [Link]

-

ResearchGate. (2010, October). Fluorochemicals go short. [Link]

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

-

Advanced Materials Technology. (2023, March 10). Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. [Link]

-

Enspired Solutions. (2023, August 10). PFAS Reductive Defluorination: A Scalable Solution for Permanent Destruction [Video]. YouTube. [Link]

-

Olink. (n.d.). Proteomics in drug development. [Link]

-

Nautilus Biotechnology. (2023, May 2). Applications of proteomics - Toxicology. [Link]

Sources

- 1. Effects of short-chain per- and polyfluoroalkyl substances (PFAS) on toxicologically relevant gene expression profiles in a liver-on-a-chip model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ewg.org [ewg.org]

- 3. oecd.org [oecd.org]

- 4. Scientists concerned over alternative PFAS definitions | Food Packaging Forum [foodpackagingforum.org]

- 5. OECD report reconciles PFAS terminology | Food Packaging Forum [foodpackagingforum.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 11. brieflands.com [brieflands.com]

- 12. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nautilus.bio [nautilus.bio]

- 14. Proteomics in drug development — Olink® [olink.com]

- 15. halocolumns.com [halocolumns.com]

- 16. mn-net.com [mn-net.com]

- 17. researchgate.net [researchgate.net]

- 18. toxicology.org [toxicology.org]

- 19. researchgate.net [researchgate.net]

- 20. The elephant in the room: potential biopersistence of short-chain PFAS - EDF Health [blogs.edf.org]

Navigating the Frontier of Fluorinated Molecules: A Technical Brief and Sourcing Guide for 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical research, particularly in drug discovery and material science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for fine-tuning physicochemical and biological properties. 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol (CAS No. 330562-43-1) emerges as a specialized building block within this domain. Its structure, featuring a partially fluorinated polyether chain terminating in a primary alcohol, suggests its potential utility as a modifier to impart unique characteristics such as altered lipophilicity, enhanced metabolic stability, and unique solvency properties.

This technical brief serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in procuring and utilizing this compound. While this compound is commercially available, it is important to note that its specific applications and detailed experimental protocols are not extensively documented in peer-reviewed literature. Therefore, this guide will focus on providing a thorough overview of its commercial availability, known properties, inferred applications based on the broader class of fluorinated compounds, and general guidelines for its safe handling and characterization.

Commercial Sourcing for Research Applications

For researchers and drug development professionals, securing a reliable supply of high-purity starting materials is a critical first step. This compound is available from a number of reputable chemical suppliers that specialize in providing materials for research and development. The following table provides a non-exhaustive list of commercial sources.

| Supplier | Website | Notes |

| Santa Cruz Biotechnology, Inc. | Offers the compound for proteomics research applications.[1] | |

| Apollo Scientific | A UK-based supplier of fine chemicals for research.[2] | |

| Fluoropharm | [Link] | Specializes in fluorinated pharmaceutical intermediates.[3] |

| Echemi | A platform listing multiple suppliers, including those offering industrial and pharmaceutical grades.[4] | |

| ChemicalBook | An online database that aggregates information and suppliers for a wide range of chemicals.[5] | |

| Oakwood Products, Inc. | [Link] | A US-based supplier of fluorine compounds and other specialty chemicals. |

| BOC Sciences | A global supplier of a wide range of chemicals for research and development.[6] |

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of a compound is essential for its effective application in research. The following table summarizes the key properties of this compound, compiled from various supplier databases.

| Property | Value |

| CAS Number | 330562-43-1[1][2][4] |

| Molecular Formula | C5H3F9O3[1][4] |

| Molecular Weight | 282.06 g/mol [1][4] |

| Boiling Point | 117 °C[4] |

| Density | 1.654 g/cm³[4] |

| Flash Point | 79.9 °C[4] |

| Refractive Index | 1.296[4] |

| XLogP3 | 2.31010[4] |

Potential Areas of Application (Inferred)

While specific, documented applications of this compound are sparse in the scientific literature, its structure allows for informed speculation on its potential uses in several key research areas.

Drug Discovery and Medicinal Chemistry

The introduction of fluorinated moieties is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The perfluoroether chain in this compound can be expected to:

-

Enhance Metabolic Stability: The strong carbon-fluorine bonds can block sites of oxidative metabolism, potentially increasing the half-life of a drug molecule.

-

Modulate Lipophilicity: The fluorinated segment can increase the lipophilicity of a parent molecule, which can influence its absorption, distribution, and ability to cross cell membranes.

-

Alter Acidity/Basicity: The strong electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, which can affect drug-target interactions.

The terminal hydroxyl group provides a reactive handle for incorporating this fluorinated tail into a larger molecule through standard chemical transformations such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution.

***dot graph TD { A[Drug Candidate Scaffold] --> B{Derivatization Reaction}; C[this compound] --> B; B --> D[Modified Drug Candidate]; D --> E[Enhanced Metabolic Stability]; D --> F[Modulated Lipophilicity]; D --> G[Altered pKa]; }

Caption: Conceptual workflow for modifying a drug candidate.

Proteomics Research

One supplier, Santa Cruz Biotechnology, lists this compound for use in proteomics research.[1] While the exact application is not specified, its properties are suggestive of a role in sample preparation. Perfluorinated compounds, such as perfluorooctanoic acid (PFOA), have been investigated as surfactants for the solubilization of membrane proteins prior to mass spectrometry analysis. The amphipathic nature of this compound, with its polar alcohol head and nonpolar fluorinated tail, could potentially aid in protein solubilization and denaturation, steps that are crucial for effective enzymatic digestion.

Material Science

Fluorinated polyethers are known for their unique properties, including high thermal stability, chemical inertness, and low surface energy. As a monomer or an additive, this compound could be used in the synthesis of novel fluorinated polymers and coatings. The hydroxyl group allows for its incorporation into polymer backbones, such as polyurethanes or polyesters. The resulting materials could exhibit properties such as:

-

Hydrophobicity and Oleophobicity: Leading to applications in water- and oil-repellent coatings.

-

Low Friction Surfaces: Useful in the development of specialized lubricants or non-stick coatings.

-

Chemical Resistance: For use in harsh chemical environments.

General Laboratory Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (consult manufacturer's compatibility charts), safety glasses or goggles, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and sources of ignition.

-

Waste Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Analytical Characterization (General Methods)

For researchers who procure this compound, it is crucial to verify its identity and purity. The following analytical techniques are standard for the characterization of such molecules:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be used to identify the protons in the molecule, particularly the methylene group adjacent to the hydroxyl and the terminal hydroxyl proton.

-

¹⁹F NMR is essential for characterizing the nine fluorine atoms and would provide a distinct spectral fingerprint.

-

¹³C NMR would confirm the carbon backbone of the molecule.

-

-

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: This would be used to identify the presence of key functional groups, notably the O-H stretch of the alcohol.

Conclusion

This compound is a commercially available, specialized fluorinated alcohol with significant potential as a building block in drug discovery, a reagent in proteomics, and a monomer in material science. While detailed, publicly available research on its specific applications is currently limited, its chemical structure provides a strong basis for its utility in these fields. Researchers interested in this compound should procure it from a reputable supplier and conduct thorough analytical characterization and adhere to stringent safety protocols for handling fluorinated chemicals. As research in fluorination chemistry continues to expand, the applications of such unique building blocks are likely to become more widespread and well-documented.

References

-

LookChem. FLUORINATED DIETHYLENE GLYCOL MONOMETHYL ETHER. [Link]

-

ChemBuyersGuide.com, Inc. Oakwood Products, Inc.[Link]

-

Fluoropharm. This compound. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 330562-43-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 330562-43-1 | this compound - Fluoropharm [fluoropharm.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 330562-43-1 [chemicalbook.com]

- 6. FLUORINATED DIETHYLENE GLYCOL MONOMETHYL ETHER (CAS No. 330562-43-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]

Spectral data (NMR, IR, MS) of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

An In-Depth Technical Guide to the Spectral Analysis of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

Introduction

This compound is a highly fluorinated organic compound of significant interest in materials science and as a specialty chemical intermediate. Its unique properties, imparted by the extensive fluorination, necessitate precise analytical characterization for quality control, reaction monitoring, and research applications. This guide provides a comprehensive analysis of the expected spectral data—Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), and Mass Spectrometry (MS)—for this molecule. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of how the molecule's structure dictates its spectral signature, providing researchers with the tools for unambiguous identification and interpretation.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture is paramount to predicting and interpreting its spectral output.

Chemical Structure: CF₃-O-CF₂-CF₂-O-CF₂-CH₂-OH

Key Physicochemical Data:

| Property | Value | Reference |

|---|---|---|

| CAS Number | 330562-43-1 | [1][2][3][4] |

| Molecular Formula | C₅H₃F₉O₃ | [1][2] |

| Molecular Weight | 282.06 g/mol | [1][2] |

| Boiling Point | 117 °C | [1] |

| Density | 1.654 g/cm³ | [1] |

| Refractive Index | 1.296 |[1] |

The structure reveals several key features that will dominate the spectral analysis: a primary alcohol (-CH₂OH), two ether linkages (-O-), and three distinct types of fluorinated carbon environments (-CF₃, -CF₂-O-, and -CF₂-CH₂-).

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by the vibrations of its O-H, C-H, C-O, and C-F bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Spectral Interpretation

The IR spectrum is expected to show several strong, characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity & Shape | Rationale |

| 3600–3200 | O-H stretch (alcohol) | Strong, Broad | The broadness of this peak is a hallmark of the hydroxyl group and is caused by intermolecular hydrogen bonding.[5][6][7][8] |

| 2960–2850 | C-H stretch (alkane) | Weak to Medium | Corresponds to the symmetric and asymmetric stretching of the C-H bonds in the -CH₂- group. The intensity is relatively low due to the small number of C-H bonds compared to C-F bonds. |

| 1400–1000 | C-F stretch | Very Strong | Highly fluorinated compounds exhibit exceptionally strong C-F stretching absorptions in this region. Due to the multiple, distinct C-F environments, this will likely appear as a series of complex, overlapping, and very intense bands. |

| 1260–1000 | C-O stretch (ether & alcohol) | Strong | The C-O stretching vibrations from both the alcohol and the two ether linkages will appear in this region.[6][8] These signals will likely be superimposed on the much stronger C-F absorption bands. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen, carbon, and fluorine nuclei. The extensive fluorination in this molecule makes ¹⁹F NMR particularly informative.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube.

-

Instrument Setup: The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz). A standard proton experiment is run.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9]

Predicted Spectrum & Interpretation:

-

-CH₂- Group (δ ≈ 3.9–4.5 ppm): This signal will correspond to the two protons of the methylene group adjacent to the hydroxyl group. It is expected to be a triplet due to coupling with the two adjacent fluorine atoms on the neighboring carbon (²JHF). The high electronegativity of the adjacent oxygen and the strong inductive effect of the fluorinated chain will shift this signal significantly downfield.[5][6]

-